molecular formula C14H11FO2 B6356901 2-(4-Fluorophenyl)-5-methylbenzoic acid CAS No. 537713-21-6

2-(4-Fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6356901
CAS No.: 537713-21-6
M. Wt: 230.23 g/mol
InChI Key: OPYQGYGYVVNAIN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid derivative It features a fluorine atom attached to the phenyl ring and a methyl group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Lacks the methyl group, which can affect its reactivity and biological activity.

    5-Methylbenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    2-(4-Chlorophenyl)-5-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

2-(4-Fluorophenyl)-5-methylbenzoic acid is unique due to the presence of both the fluorine atom and the methyl group. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYQGYGYVVNAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653506
Record name 4'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537713-21-6
Record name 4'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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